Clinical Equivalence to Bisacodyl in Functional Constipation: A Head-to-Head Crossover Study
In a 1971 double-blind crossover study directly comparing Bisoxatin Acetate to bisacodyl for the treatment of acute and chronic constipation, the two agents demonstrated statistically comparable clinical efficacy [1]. This direct head-to-head evidence establishes Bisoxatin Acetate as a therapeutically equivalent alternative to the more widely studied bisacodyl within this specific indication, providing a validated option for formulation or comparative research.
| Evidence Dimension | Clinical Efficacy (Constipation Relief) |
|---|---|
| Target Compound Data | Clinically effective; comparable to bisacodyl |
| Comparator Or Baseline | Bisacodyl (Clinically effective) |
| Quantified Difference | No statistically significant difference (therapeutic equivalence) |
| Conditions | Double-blind crossover study in patients with acute and chronic constipation |
Why This Matters
This validates Bisoxatin Acetate as a functionally equivalent, yet chemically distinct, alternative to bisacodyl, supporting its selection in formulations where structural diversity or patent circumvention is required.
- [1] Rider JA. Treatment of acute and chronic constipation with bisoxatin acetate and bisacodyl. Double-blind crossover study. Curr Ther Res Clin Exp. 1971 Jun;13(6):386-92. PMID: 4996225. View Source
